Stachyflin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La stachyfline est un composé nouveau isolé du champignon Stachybotrys sp. RF-7260. Elle est connue pour sa structure pentacyclique unique, qui comprend un fragment de décaline à fusion cis. La stachyfline a suscité un intérêt considérable en raison de sa puissante activité antivirale, en particulier contre le virus de la grippe A .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La première synthèse totale énantiosélective de la stachyfline a été réalisée en utilisant une réaction domino d'ouverture d'époxyde/réarrangement/cyclisation induite par BF3·Et2O. Cette méthode forme stéréosélectivement le système cyclique pentacyclique requis en une seule étape . Une autre approche implique une réaction de couplage croisé de Negishi pour construire la liaison cruciale C15–C16, suivie d'une cyclisation catalysée par un acide de Lewis pour installer le squelette cis-décaline .

Méthodes de production industrielle

Les méthodes de production industrielle de la stachyfline ne sont pas bien documentées, probablement en raison de sa structure complexe et des défis liés à sa synthèse. La plupart des recherches se concentrent sur la synthèse à l'échelle du laboratoire pour des études scientifiques.

Analyse Des Réactions Chimiques

Types de réactions

La stachyfline subit diverses réactions chimiques, notamment :

Oxydation : La stachyfline peut être oxydée pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule de stachyfline.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans diverses conditions.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la stachyfline, qui sont étudiés pour leurs activités biologiques améliorées .

Applications de la recherche scientifique

La stachyfline a plusieurs applications de recherche scientifique :

Chimie : Utilisée comme composé modèle pour étudier la synthèse organique complexe et les mécanismes réactionnels.

Biologie : Investigée pour ses propriétés antivirales, en particulier contre les sous-types H1 et H2 du virus de la grippe A

Mécanisme d'action

La stachyfline exerce ses effets antiviraux en inhibant le changement conformationnel de l'hémagglutinine, une protéine de surface virale essentielle à la fusion de la membrane virus-cellule. Cette inhibition empêche le virus de pénétrer dans les cellules hôtes, bloquant ainsi l'infection . La stachyfline se lie à la protéine hémagglutinine, stabilisant sa structure et empêchant le changement conformationnel induit par le faible pH nécessaire à la fusion membranaire .

Applications De Recherche Scientifique

Antiviral Properties

Stachyflin has garnered significant attention for its specific antiviral activity against influenza A viruses, particularly subtypes H1 and H2. The compound functions primarily by inhibiting the conformational changes in hemagglutinin (HA), a viral protein essential for the virus's ability to fuse with host cell membranes. This inhibition prevents the virus from entering host cells, thus limiting infection.

Mechanism of Action:

- This compound specifically targets HA, disrupting its conformational change necessary for virus-cell membrane fusion.

- The compound exhibits a virucidal effect that is not reversed by washing, indicating a strong binding affinity to HA .

Case Studies:

- A study demonstrated that this compound effectively inhibited hemagglutinin-mediated fusion in vitro, showcasing its potential as a therapeutic agent against influenza A infections .

- Research indicated that this compound could bind to HA2, preventing viral entry and replication in various influenza strains .

Antibiotic Potential

Recent investigations have identified this compound as part of a class of tetracyclic meroterpenoids with promising antibiotic properties. These compounds have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential use in treating resistant bacterial infections.

Biological Profiling:

- This compound and related compounds have been subjected to biological screening, revealing potent antibacterial activity against MRSA .

- The structure-activity relationship (SAR) studies indicate that modifications to the molecular structure can significantly enhance antibacterial efficacy .

Drug Discovery and Development

This compound's unique chemical structure and biological properties position it as a candidate for further drug development. Its role in natural product chemistry underscores the importance of exploring fungal metabolites for new therapeutic agents.

Research Insights:

- The total synthesis of this compound has been achieved, allowing for the production of analogs that can be tested for enhanced activity against viruses and bacteria .

- This compound's mechanism of action provides valuable insights into developing new antiviral drugs targeting hemagglutinin, a critical component in many influenza vaccines and treatments .

Summary of Findings

Mécanisme D'action

Stachyflin exerts its antiviral effects by inhibiting the conformational change of hemagglutinin, a viral surface protein essential for virus-cell membrane fusion. This inhibition prevents the virus from entering host cells, thereby blocking infection . This compound binds to the hemagglutinin protein, stabilizing its structure and preventing the low pH-induced conformational change required for membrane fusion .

Comparaison Avec Des Composés Similaires

Composés similaires

Acétyl-stachyfline : Un dérivé de la stachyfline avec des propriétés antivirales similaires, mais une puissance inférieure.

Macrolactine A : Un autre composé naturel présentant une activité antivirale, bien qu'il cible différentes protéines virales.

Unicité

La stachyfline est unique en raison de son inhibition spécifique de la fusion médiée par l'hémagglutinine dans les sous-types H1 et H2 du virus de la grippe A. Sa puissante activité à de très faibles concentrations (valeur IC50 de 0,003 µM) la distingue des autres composés antiviraux .

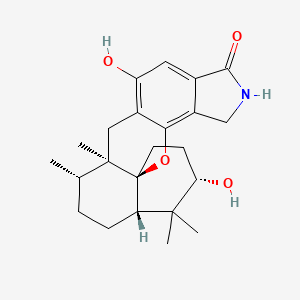

Propriétés

Formule moléculaire |

C23H31NO4 |

|---|---|

Poids moléculaire |

385.5 g/mol |

Nom IUPAC |

(1S,13R,14S,17S,19S)-10,19-dihydroxy-13,14,18,18-tetramethyl-2-oxa-6-azapentacyclo[11.8.0.01,17.03,11.04,8]henicosa-3,8,10-trien-7-one |

InChI |

InChI=1S/C23H31NO4/c1-12-5-6-17-21(2,3)18(26)7-8-23(17)22(12,4)10-14-16(25)9-13-15(19(14)28-23)11-24-20(13)27/h9,12,17-18,25-26H,5-8,10-11H2,1-4H3,(H,24,27)/t12-,17-,18-,22+,23-/m0/s1 |

Clé InChI |

KUWCILGWLAWLGB-SFJHCMNLSA-N |

SMILES |

CC1CCC2C(C(CCC23C1(CC4=C(C=C5C(=C4O3)CNC5=O)O)C)O)(C)C |

SMILES isomérique |

C[C@H]1CC[C@@H]2[C@]3([C@@]1(CC4=C(C=C5C(=C4O3)CNC5=O)O)C)CC[C@@H](C2(C)C)O |

SMILES canonique |

CC1CCC2C(C(CCC23C1(CC4=C(C=C5C(=C4O3)CNC5=O)O)C)O)(C)C |

Synonymes |

stachyflin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.